3-Aminopropyltriethoxysilane

描述

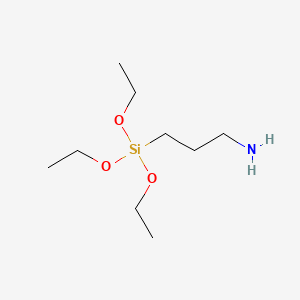

Structure

3D Structure

属性

IUPAC Name |

3-triethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTZZXDRDKSJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29159-37-3 | |

| Record name | γ-Aminopropyltriethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29159-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2027333 | |

| Record name | 3-Aminopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [HSDB] Colorless or light yellow liquid with a fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline] | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °C | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

98 °C (closed cup) | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.94 at 25 °C, Density = 0.9506 g/cu m at 20 °C | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 3.3 kPa at 121 °C extrapolated to 2 Pa at 20 °C (0.015 mm Hg) | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Ethyl alcohol (0-1%), 2-butanone (0-2%), dibenzoyl peroxide (0-1%) (purity 98% - 100%)[Organization for Economic Cooperation and Development; Screening Information Data Set for 3-Aminopropyltriethoxysilane | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

919-30-2 | |

| Record name | (3-Aminopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIETHOXYSILYL)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8S6UBW552 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-70 °C | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Condensation:following Hydrolysis, the Newly Formed Silanol Groups Become Reactive. Condensation Reactions Occur in Two Ways:

Intermolecular Condensation: Silanol (B1196071) groups on adjacent hydrolyzed APTES molecules react with each other to form stable siloxane bonds (Si-O-Si), leading to the creation of oligomers or a polymeric network. nih.govresearchgate.net

Surface Condensation: The silanol groups on APTES molecules react with hydroxyl groups present on the substrate surface (e.g., silicon oxide, glass, or metal oxides) to form covalent siloxane bonds that anchor the APTES molecules to the surface. mdpi.comnih.gov

Advanced Methodologies for Aptes Surface Functionalization

Solution-Phase Deposition Techniques

Solution-phase deposition is a widely utilized method for APTES functionalization due to its relative simplicity. chemicalbook.comresearchgate.net The process generally involves immersing a substrate with a hydroxylated surface into a solution containing APTES. chemicalbook.com The reaction proceeds in three main steps: hydrolysis of the ethoxy groups, condensation to form siloxane (Si-O-Si) bonds with the surface and between APTES molecules, and phase separation. nih.gov However, the presence of four reactive groups in the APTES molecule can lead to complex kinetics. nih.gov The primary amine group can catalyze the hydrolysis of the alkoxysilane groups, which can result in uncontrolled polymerization in the solution, leading to the formation of aggregates or multilayers on the surface rather than a uniform monolayer. arxiv.org Therefore, careful optimization of the deposition parameters is crucial for achieving a reproducible and high-quality functionalized surface. fgcu.edunih.gov

Optimization of Solvent Systems (e.g., Toluene)

The choice of solvent is a critical factor in controlling the APTES deposition process. To prevent uncontrolled polymerization catalyzed by water, solution-phase deposition is typically performed in anhydrous organic solvents. nih.govarxiv.org Among these, toluene (B28343) is one of the most extensively used. nih.govresearchgate.net The low polarity of toluene helps to minimize the self-condensation of APTES in the bulk solution, thereby promoting a more controlled reaction at the substrate surface. scielo.org.mx

In contrast, more polar solvents like ethanol (B145695) can accelerate the rate of silane (B1218182) hydrolysis. unam.mx While ethanol is a good solvent for APTES, its ability to interact strongly with the hydroxyl groups on the substrate surface can screen the APTES-silica interactions, hindering surface condensation. scielo.org.mxunam.mx This can lead to a less efficient functionalization compared to depositions carried out in toluene. scielo.org.mx Studies have shown that using toluene as a solvent results in thicker and more nitrogen-rich APTES layers compared to those deposited from aqueous solutions, indicating a higher surface density of amine groups. acs.org Optimizing the solvent system can involve using mixtures; for instance, a toluene/ethanol ratio of 9:1 (v/v) has been identified as effective for achieving good surface coverage. unam.mx

| Solvent System | Key Research Finding | Reference |

|---|---|---|

| Anhydrous Toluene | Widely used to avoid uncontrolled polymerization; promotes monolayer formation by minimizing bulk self-condensation. nih.govresearchgate.netscielo.org.mx | nih.govresearchgate.netscielo.org.mx |

| Anhydrous Ethanol | Accelerates silane hydrolysis, which can promote bulk condensation and lead to less efficient surface modification compared to toluene. scielo.org.mxunam.mx | scielo.org.mxunam.mx |

| Toluene/Ethanol Mixture (9:1 v/v) | Found to yield good surface coverage by balancing solubility and reactivity. unam.mx | unam.mx |

| Aqueous Solution | Leads to thinner, though more stable, APTES layers compared to toluene, but with a lower density of reactive amine groups. acs.org | acs.org |

Control of Concentration, Time, and Temperature

Achieving a uniform APTES monolayer requires precise control over the silane concentration, reaction time, and temperature. nih.gov These parameters are interdependent and dictate the kinetics of hydrolysis and condensation, influencing the final structure and thickness of the deposited film.

Concentration: The concentration of APTES in the solution directly affects the surface coverage. While a certain concentration is necessary to drive the reaction, excessively high concentrations can promote the formation of multilayers and aggregates. arxiv.org Research has shown that a 1% APTES concentration in toluene incubated for 1 hour can create a thin and consistent layer. nih.gov In another study, a 100 mM APTES concentration in toluene reached saturation after 1-2 hours, with longer times leading to multilayer formation. nih.gov

Time: The duration of the deposition is critical. Short incubation times may result in incomplete surface coverage, while prolonged times can lead to the growth of thick, undesirable multilayers through vertical polymerization or agglomeration. nih.gov For instance, incubation times of 24–74 hours have been shown to result in APTES layers with thicknesses ranging from 5 to 16.3 nm. nih.gov A deposition time of 1-2 hours is often sufficient to achieve a saturated monolayer. nih.gov

| Parameter | Effect on Deposition | Example Research Finding | Reference |

|---|---|---|---|

| Concentration | Influences surface coverage and the likelihood of multilayer formation. | A 1% APTES solution in toluene for 1 hour created a thin, consistent layer, while higher concentrations or longer times led to thicker layers. nih.gov | nih.gov |

| Time | Determines the extent of surface reaction; prolonged time can lead to multilayers. | Deposition with 100 mM APTES in toluene reached saturation in 1-2 hours; after 10 hours, multilayers were observed. nih.gov | nih.gov |

| Temperature | Affects the reaction rate; can influence film thickness and structure. | Increasing deposition temperature from 25°C to 90°C (for 24h) decreased the APTES layer thickness from 0.6 nm to 0.5 nm. nih.gov | nih.gov |

Vapor-Phase Deposition Methods

Vapor-phase deposition offers a compelling alternative to solution-based techniques, providing significant advantages such as the elimination of anhydrous solvents and greater control over the reaction environment. researchgate.netarxiv.org In these methods, the substrate is exposed to APTES in its gaseous state within a controlled chamber, often under vacuum. chemicalbook.comarxiv.org This approach minimizes the presence of unwanted water, which is difficult to control in solution-phase methods due to ambient humidity, and avoids the formation of aggregates that can occur from polymerization in solution. nih.govarxiv.org The result is often a higher quality, more repeatable, and uniform APTES monolayer. fgcu.edunih.gov

Chemical Vapor Deposition (CVD) of APTES

Chemical Vapor Deposition (CVD) is a robust method for creating highly uniform and controlled aminosilane (B1250345) monolayers. arxiv.orgbitalux.eu In a typical CVD process, liquid APTES is vaporized and introduced into a deposition chamber containing the substrate. nih.gov The chamber is often heated (e.g., to 150°C) and maintained at a low pressure (a few Torr). bitalux.euacs.org The reaction time can be very short, on the order of minutes. bitalux.eu

Specialized equipment, such as Yield Engineering Systems (YES) CVD machines, allows for precise control over deposition parameters like reactant volume, temperature, and time, making them ideal for reproducible APTES deposition. nih.govbitalux.eu CVD-deposited APTES films are characterized by their smoothness, with an average surface roughness often between 0.12-0.15 nm, and a thickness corresponding to a monolayer (approximately 0.5-1.0 nm). nih.govbitalux.eu A key advantage of CVD is that a stable surface coverage can be achieved over a wide range of APTES gas-phase concentrations. bitalux.euacs.org The process typically includes a dehydration step before deposition to remove residual water from the substrate surface, ensuring a covalent linkage between the silane and the surface hydroxyl groups. bitalux.eu

| Parameter | Typical Value/Condition | Resulting Film Characteristic | Reference |

|---|---|---|---|

| Temperature | ~150 °C | Forms a smooth, uniform monolayer with a thickness of ~0.5-1.0 nm and roughness of ~0.12-0.15 nm. | bitalux.euacs.org |

| Pressure | Low pressure (e.g., a few Torr) | bitalux.euacs.org | |

| Time | ~5 minutes | bitalux.eu |

Plasma Polymerization of APTES

Plasma polymerization is a versatile vapor-phase technique used to deposit thin, highly cross-linked, and adherent organosilicon films from an APTES precursor. researchgate.net In this process, APTES vapor, often carried by a gas like nitrogen or argon, is introduced into a reactor where a plasma is generated (e.g., by microwaves or an ion source). researchgate.netmdpi.com The energetic plasma environment fragments the APTES molecules into reactive species, which then polymerize and deposit onto the substrate. researchgate.net

This method allows for the creation of coatings with a complex chemical structure, containing not only primary amines (C-NH2) but also other nitrogen-containing functionalities like imines (C=NH) and amides, depending on the process conditions. researchgate.netmdpi.comresearchgate.net The resulting plasma-polymerized APTES (pp-APTES) films are distinct from the layers formed by conventional wet or CVD methods and offer unique properties, such as superhydrophilicity, due to the high density of exposed polar functional groups. mdpi.comresearchgate.net

The chemical composition and physical properties of pp-APTES films can be precisely tailored by controlling the key plasma parameters. researchgate.netresearchgate.net

Pressure: The working pressure in the reactor influences the deposition rate and the chemical structure of the film. researchgate.net Different pressures can alter the fragmentation of the precursor and the subsequent polymerization pathways. researchgate.net

Power: The applied plasma power (e.g., microwave power or ion source voltage) determines the energy input into the system. researchgate.net Higher power can lead to increased fragmentation of the APTES molecule, potentially affecting the retention of the original amine functional groups. molecularplasmagroup.com By modulating the power, the degree of cross-linking and the chemical nature of the deposited film can be controlled. ugent.be

Gas Mixture: The composition of the gas used to carry the APTES vapor and sustain the plasma plays a crucial role. researchgate.netmdpi.com For instance, using a nitrogen (N2) carrier gas can be used to introduce gaseous APTES into the plasma chamber. mdpi.com The use of different process gases, such as Ar/O2 mixtures for pre-treatment, can increase surface roughness and activate the surface for better film adhesion. mdpi.com The variation of the process gas mixture provides a direct way to tailor the chemical composition of the final coating. researchgate.net

| Plasma Parameter | Influence on Film Properties | Reference |

|---|---|---|

| Pressure | Affects the deposition rate and chemical structure of the polymerized film. researchgate.net | researchgate.net |

| Power | Controls the fragmentation of the APTES precursor, influencing the degree of cross-linking and functional group retention. researchgate.netmolecularplasmagroup.com | researchgate.netmolecularplasmagroup.com |

| Gas Mixture | Tailors the chemical composition of the coating; can be used for surface pre-treatment to enhance adhesion. researchgate.netmdpi.com | researchgate.netmdpi.com |

Tailoring Chemical Composition of Plasma-Deposited Films

The chemical composition of plasma-polymerized 3-aminopropyltriethoxysilane (pp-APTES) films can be precisely controlled by manipulating plasma process parameters. This allows for the tailoring of surface functionalities, such as the density of primary amine groups, which are crucial for various biomedical and biotechnological applications. researchgate.netresearchgate.net

Key parameters that influence the chemical composition of pp-APTES films include the process gas mixture, plasma power, and precursor flow rate. researchgate.netresearchgate.netmolecularplasmagroup.com Research has shown that the variation of the process gas mixture, for instance by introducing nitrogen or a combination of argon and oxygen, can significantly alter the resulting nitrogen-containing groups in the thin films. researchgate.netresearchgate.net Depending on the plasma conditions, nitrogen can be incorporated as primary amines (-NH2), imines (C=N), amides (O=C-N), or oximes (C=N-OH). researchgate.netresearchgate.net

For example, using a microwave late afterglow plasma polymerization process, researchers have demonstrated that modifying the plasma pulses (ton) and the duration of plasma-off periods (toff) allows for fine-tuning of the deposited layer's composition. researchgate.net A significant portion of film growth can occur during the plasma-off time, leading to an increased density of -NH2 groups. researchgate.net In one study, the amine density was adjusted by changing the Argon (Ar) flow, achieving a maximum value of 9.03% at 50 sccm. researchgate.net

The choice of precursor and co-monomers also plays a critical role. For instance, co-polymerization of APTES with ethylenediamine (B42938) (EDA) has been shown to enhance amine functionalities on cyclo olefin polymer (COP) surfaces. kent.ac.uk X-ray photoelectron spectroscopy (XPS) is a primary technique used to analyze the elemental and chemical composition of these plasma-deposited films, providing quantitative data on the presence of carbon, oxygen, silicon, and nitrogen. researchgate.netugent.bevtt.fiscispace.com

Below is an interactive data table summarizing the effects of different plasma parameters on the chemical composition of APTES films, based on findings from various studies.

Table 1: Influence of Plasma Parameters on the Chemical Composition of APTES Films

| Plasma Parameter | Effect on Film Composition | Key Findings |

|---|---|---|

| Process Gas Mixture | Variation in the type and ratio of process gases (e.g., Ar, N₂, O₂) allows for the tailoring of nitrogen-containing functional groups. researchgate.netresearchgate.net | Nitrogen can be incorporated as amines, imines, amides, or oximes. researchgate.netresearchgate.net Using a nitrogen carrier gas without other gases can result in a higher organic and amine content. researchgate.net |

| Plasma Power | Affects the degree of precursor fragmentation and the resulting film structure. molecularplasmagroup.comugent.be | Higher plasma power can lead to increased roughness of the film. molecularplasmagroup.com In some systems, the applied power had an insignificant impact on the wettability, chemistry, and morphology of the films. ugent.be |

| Precursor Flow Rate | Influences the film thickness and deposition rate. molecularplasmagroup.com | The relationship between plasma power and thickness can be dependent on the APTES flow rate. molecularplasmagroup.com |

| Pulsed Plasma | Modifying the on-time (ton) and off-time (toff) of the plasma can finely tune the layer composition. researchgate.net | Significant film growth during the off-time can lead to an increased density of primary amine groups. researchgate.net |

Pre- and Post-Treatment Strategies for Enhanced Functionalization

To optimize the performance and stability of APTES functionalized surfaces, various pre- and post-treatment strategies are employed. These steps are critical for ensuring a well-defined, stable, and reactive silane layer. nih.govmdpi.comalaska.eduthermofisher.com

Before the deposition of APTES, substrate surfaces must undergo a thorough pre-treatment process. nih.govresearchgate.net The primary goals of this step are to remove organic contaminants and to activate the surface by increasing the density of hydroxyl (-OH) groups. nih.gov These hydroxyl groups serve as the primary attachment points for APTES molecules. nih.gov

Common wet-chemical methods for substrate activation include the use of strongly oxidizing and acidic solutions. "Piranha solution," a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), is frequently used for this purpose. nih.gov Other methods involve cleaning with solvents like acetone (B3395972) and ethanol, followed by rinsing with deionized water. piketech.commdpi.com

Plasma treatment is another effective method for surface activation. mdpi.comatamanchemicals.comrsc.org Oxygen plasma, for example, can convert hydrophobic surfaces, such as those of polydimethylsiloxane (B3030410) (PDMS), into hydrophilic ones by introducing hydroxyl groups. mdpi.com This activation step is crucial for achieving uniform and stable APTES coatings on polymeric substrates. mdpi.com For instance, on cyclo olefin polymer surfaces, an argon and oxygen mix plasma has been used for activation prior to APTES deposition. kent.ac.uk

The choice of substrate activation method depends on the substrate material and the desired properties of the final functionalized surface.

Table 2: Common Substrate Activation Methods for APTES Functionalization

| Method | Description | Typical Substrates |

|---|---|---|

| Piranha Solution | A highly oxidizing mixture of sulfuric acid and hydrogen peroxide. nih.gov | Silicon wafers, glass, quartz. nih.govthermofisher.compiketech.com |

| Solvent Cleaning | Sonication or rinsing with solvents like acetone and ethanol. piketech.commdpi.com | Silicon wafers, various polymers. piketech.commdpi.com |

| Oxygen Plasma | Exposure to a low-pressure oxygen plasma to introduce hydroxyl groups. mdpi.comatamanchemicals.com | Polydimethylsiloxane (PDMS), thermoplastics, cyclo olefin polymers. kent.ac.ukmdpi.comatamanchemicals.com |

| UV/Ozone Exposure | Use of ultraviolet light and ozone to clean and activate surfaces. researchgate.net | Poly(hydroxyethyl methacrylate) (pHEMA). researchgate.net |

Following the deposition of the APTES layer, a post-treatment step involving curing or annealing is often performed to enhance the stability and durability of the film. nih.govmdpi.comtsinghua.edu.cn This process typically involves heating the functionalized substrate at an elevated temperature. nih.gov

Curing promotes the cross-linking of APTES molecules through the formation of siloxane (Si-O-Si) bonds, leading to a more robust and covalently bonded network. mdpi.compiketech.com It also helps to remove residual water and solvents from the film, resulting in a denser and more hydrolytically stable layer. mdpi.com Studies have shown that heat treatment after silanization enhances the networking tightness and hydrolytic stability of the APTES layer. mdpi.comalaska.edu

The temperature and duration of the curing process are critical parameters. For instance, curing at 100°C has been shown to be necessary for the formation of a mechanically stable APTES film. piketech.com In one study, the thickness of an APTES film decreased after curing at 100°C, but the film showed increased stability when subsequently sonicated in water. piketech.com High-temperature curing (e.g., >300°C) has been found to increase the grafting density of APTES on silica (B1680970) nanoparticles. tsinghua.edu.cnacs.org

However, the effect of post-curing can be complex and may not always be beneficial. Some research has indicated that post-processing at 70°C had little to no effect on the film. tsinghua.edu.cn The optimal curing conditions are therefore dependent on the specific substrate, deposition method, and intended application.

Table 3: Effects of Curing and Annealing on APTES Layer Properties

| Curing/Annealing Condition | Effect on APTES Layer | Key Findings |

|---|---|---|

| Room Temperature Curing | Marginal increase in layer stability. researchgate.net | Some improvement in stability under neutral aqueous conditions, but less effective than high-temperature curing. researchgate.net |

| Elevated Temperature (e.g., 100-110°C) | Increased cross-linking, removal of residual solvents, enhanced mechanical and hydrolytic stability. nih.govmdpi.compiketech.com | Results in a denser and more uniform structure. nih.govmdpi.com Thickness may decrease due to densification. piketech.com |

| High Temperature (e.g., >300°C) | Increased grafting density on certain substrates. tsinghua.edu.cnacs.org | Can promote the forward reaction of silanization, leading to higher grafting density. acs.org |

| No Post-Curing | Films may consist of loosely bound (physisorbed) molecules that can be easily removed. researchgate.netpiketech.com | Uncured films are generally less stable in aqueous environments. researchgate.net |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the covalent attachment of APTES to a substrate and for elucidating the chemical nature of the functionalized surface.

Fourier Transform Infrared Spectroscopy (FT-IR/ATR-FTIR)

Fourier Transform Infrared (FT-IR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful and widely used method for identifying the chemical composition of APTES-modified surfaces. mdpi.com By analyzing the vibrational modes of chemical bonds, FT-IR can confirm the presence of characteristic functional groups associated with the APTES molecule.

The FT-IR spectrum of APTES-modified materials typically exhibits several key absorption bands. The presence of peaks around 3000 cm⁻¹ is attributed to the C-H stretching vibrations of the propyl chain in the APTES molecule. nih.govsci-hub.box A broad peak observed around 3400 cm⁻¹ is often due to O-H stretching, which can overlap with the N-H stretching vibrations of the amine groups. nih.govsci-hub.box

The successful grafting of APTES onto a substrate is often confirmed by the appearance of new peaks that are not present in the spectrum of the unmodified material. For instance, on silica or metal oxide surfaces, the formation of siloxane (Si-O-Si) bonds between APTES and the substrate can be identified. The broad absorption band between 1200 and 1000 cm⁻¹ corresponds to Si-O-C and Si-O-Si vibrations, indicating the presence of the siloxane network. researchgate.net The signal for Si-O valence vibration (νSi-O) of the silanol (B1196071) groups resulting from functionalization often appears around 1110 cm⁻¹. mdpi.com

The amine functional group of APTES also gives rise to characteristic peaks. A broad band towards 3395 cm⁻¹ can be attributed to the N-H valence vibration (νN-H), while the peak at approximately 1635 cm⁻¹ is assigned to the H-N-H bending vibration (δH-N-H) of the free amino groups. mdpi.com Vibrational modes around 1587, 1487, and 1335 cm⁻¹ also arise from surface amino groups and the C-N bond. researchgate.net The symmetric deformation mode of the CH₃ group from the ethoxy fractions of APTES can be observed around 1384 cm⁻¹. researchgate.net

The following table summarizes key FT-IR vibrational bands observed in APTES-modified materials:

Interactive Data Table: Characteristic FT-IR Peaks for APTES-Modified Materials| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H and N-H stretching | nih.gov, sci-hub.box |

| ~3395 | N-H valence vibration (νN-H) | mdpi.com |

| ~3000 | C-H stretching | nih.gov, sci-hub.box |

| 2869-2927 | CH₂ stretching | researchgate.net |

| ~1635 | H-N-H bending vibration (δH-N-H) | mdpi.com |

| ~1587 | Surface amino groups | researchgate.net |

| ~1487 | Surface amino groups | researchgate.net |

| ~1384 | CH₃ symmetric deformation | researchgate.net |

| ~1335 | C-N bond | researchgate.net |

| 1200-1000 | Si-O-C and Si-O-Si vibrations | researchgate.net |

| ~1110 | Si-O valence vibration (νSi-O) | mdpi.com |

ATR-FTIR is particularly useful as it is a surface-sensitive technique, with a typical investigation depth of 2-3 µm, making it suitable for analyzing thin silane films. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. wikipedia.org It is a powerful tool for verifying the successful deposition of APTES and for analyzing the chemical environment of the constituent atoms. mdpi.comnih.gov XPS can detect all elements except for hydrogen and helium. wikipedia.org

In the analysis of APTES-modified materials, XPS is used to confirm the presence of silicon (Si), carbon (C), nitrogen (N), and oxygen (O) on the substrate surface. A typical XPS survey scan will show peaks corresponding to the core level electrons of these elements. The high-resolution N 1s spectrum is particularly important for confirming the presence of the amine groups from APTES. A single peak at approximately 399.7 eV is characteristic of materials coated with APTES. mdpi.com

The atomic concentrations of the elements can be used to determine the N/Si atomic ratio, which should theoretically be close to 1.0 for a pure APTES layer. mdpi.com Deviations from this ratio can provide insights into the structure and orientation of the silane molecules on the surface. For instance, an XPS analysis of APTES on TiO₂ resulted in a composition where 60% of the amine groups were free, while the remaining 40% were suggested to be involved in hydrogen bonding or protonated. nih.gov

High-resolution XPS spectra of the Si 2p, C 1s, and O 1s regions can also provide detailed information about the chemical bonding. For example, upon functionalization of ZnO nanoparticles with APTES, a high-intensity contribution at a binding energy of 531.6 eV in the O 1s spectrum is observed, which is attributed to the formation of Zn-O-Si bonds, confirming the grafting of APTES. researchgate.net

The following table presents typical binding energies for elements found in APTES-modified materials:

Interactive Data Table: Typical XPS Binding Energies for APTES-Modified Materials| Element | Core Level | Binding Energy (eV) | Chemical State/Assignment | Reference |

| N | 1s | ~399.7 | Amine groups in APTES | mdpi.com |

| O | 1s | 531.6 | Zn-O-Si bonds on ZnO nanoparticles | researchgate.net |

| Si | 2p | - | APTES and silicon substrate | researchgate.net |

| C | 1s | - | Propyl chain and ethoxy groups of APTES | nih.gov |

| Zn | 2p3/2 | - | ZnO nanoparticles | researchgate.net |

XPS can also be used to estimate the thickness of the APTES layer. By analyzing the attenuation of the substrate signal, the thickness of the overlying silane film can be calculated. For example, studies have reported APTES layer thicknesses of approximately 5.3–6.5 Å, which is comparable to a monolayer. nih.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to monitor the functionalization process and to characterize the resulting APTES layer, particularly when dealing with nanoparticle suspensions or transparent substrates. The absorption spectrum of APTES-modified materials can reveal information about the electronic transitions within the material.

For instance, in the case of APTES-modified ZnO nanoparticles, UV-Vis spectroscopy can be used to characterize the material. mdpi.com The presence of the primary amine of APTES on the surface of functionalized nanoparticles can be confirmed using UV-Vis spectroscopy in conjunction with a revealing agent like ninhydrin. nih.gov

In some studies, the UV-Vis absorption spectrum of APTES-modified nanoparticles shows a continuous band with a broad peak. For example, green-synthesized Si/SiO₂ nanoparticles using APTES exhibited a broad absorption peak at approximately 282 nm. researchgate.net The direct band gap of these APTES-functionalized nanoparticles was calculated to be 3.34 eV from the Tauc plot. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and is complementary to FT-IR spectroscopy. It has been used to study the internal molecular structure of APTES self-assembled monolayers (SAMs). nih.gov

In the Raman spectra of APTES-modified surfaces, specific peaks corresponding to the functional groups of APTES can be identified. For example, after modifying a surface with APTES and glutaraldehyde (B144438) (GTA), signals in the range of 1100 cm⁻¹ to 1800 cm⁻¹ can be observed, which are related to the presence of NH₂, CH₂, and CHO groups. researchgate.net When APTES is used to functionalize silica, new peaks around 1075 cm⁻¹ in the Raman spectra can confirm the Si-O-Si asymmetric stretch due to the covalent bonding in the silica and APTES network. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the Raman signal and obtain more detailed structural information. nih.gov By depositing silver nanoparticles on APTES SAMs, it is possible to measure and distinguish the vertical Raman intensity variations of specific groups within the APTES molecule, such as Ag/NH₂, CH₂, and SiO, with high resolution. nih.gov This technique can also be used to identify the interfacial bonds at both the Ag-APTES and APTES-SiO₂ interfaces. nih.gov

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the surface topography and morphology of APTES-modified materials, providing insights into the uniformity, thickness, and structure of the silane film.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to quantify the morphology and surface roughness of APTES films on various substrates. nih.govresearchgate.net It provides three-dimensional topographical information, allowing for the visualization of the film's uniformity and the presence of any domains or aggregates. nih.gov

AFM studies have shown that the morphology of APTES films is highly dependent on the deposition method. For example, films prepared by dilute vapor-phase and aqueous-phase deposition tend to be more uniform with fewer domains compared to those deposited by concentrated vapor-phase or anhydrous organic-phase methods. nih.govresearchgate.net The surface roughness of the APTES layer can be quantified using AFM. For instance, an APTES layer formed in an acetic acid solution was found to have a roughness of 0.1 nm, while deposition from ethanol resulted in a higher roughness of 0.1–0.6 nm, indicating increased self-polymerization. nih.gov

The thickness of the APTES layer can also be estimated from AFM images. Studies have reported that the aqueous-phase deposition of APTES can produce dense, flat films with a maximum domain height of about 2 nm. researchgate.net The formation of a monolayer of APTES on a TiO₂ surface was confirmed by AFM topography, which showed an RMS roughness of 0.75 nm. nih.gov

AFM is also a valuable tool for studying the stability of APTES films. For example, AFM measurements can track the loss of APTES films when exposed to buffer or protein solutions. nih.gov The following table shows examples of AFM surface roughness and film thickness measurements for APTES layers prepared under different conditions.

Interactive Data Table: AFM Characterization of APTES Films| Deposition Method/Solvent | Substrate | Surface Roughness (RMS) | Film Thickness/Domain Height | Reference |

| Dilute Vapor-Phase | Glass | More uniform, fewer domains | - | nih.gov, researchgate.net |

| Aqueous-Phase | Glass | More uniform, fewer domains | ~2 nm (max domain height) | nih.gov, researchgate.net |

| Acetic Acid Solution | SiO₂ | 0.1 nm | - | nih.gov |

| 96% Ethanol | SiO₂ | 0.1–0.6 nm | - | nih.gov |

| Toluene (0.1% APTES, <1 h, 70°C) | SiO₂ | 0.3 nm | 1.8 nm | nih.gov |

| Toluene (1% APTES, 1 h) | Silicon Wafer | 0.53 nm | 1.5 nm | nih.gov |

| Dry N₂ Atmosphere (2 h, 80°C) | TiO₂ | 0.75 nm | ~5.3–6.5 Å | nih.gov |

By providing detailed morphological information, AFM complements the chemical data obtained from spectroscopic techniques, offering a comprehensive understanding of the structure of APTES-modified materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology of materials modified with this compound (APTES). It provides valuable information about changes in surface texture, particle size, and shape following the silanization process.

Detailed research findings from SEM analysis reveal significant morphological changes depending on the substrate and the APTES treatment conditions. For instance, when modifying silica spheres, SEM micrographs show that the particles remain spherical with a uniform size and shape. aminer.org In the case of modifying clay minerals like montmorillonite (B579905) and palygorskite, SEM is used to observe the surface of the mineral particles where the interaction with APTES molecules occurs. researchgate.net

Studies on mesoporous silica nanoparticles (MSNs) have shown that the amount of APTES used during functionalization can significantly influence the particle morphology. As the concentration of APTES increases, the nanoparticles can change from a hexagonal shape to a more bean-like morphology, indicating that APTES interferes with the particle precipitation process, leading to anisotropic growth. arxiv.org SEM has also been successfully used to confirm the selective decoration of silica particles with gold nanoparticles on APTES-functionalized surfaces, demonstrating the success of the surface modification. unam.mx The analysis of silica nanospheres modified by APTES also relies on SEM to observe the resulting particle size distributions. researchgate.net

Table 1: Summary of SEM Findings on APTES-Modified Materials

| Material | Observation | Reference |

| Silica Spheres | Modified particles remain spherical with uniform size and shape. | aminer.org |

| Mesoporous Silica Nanoparticles (MSNs) | Morphology changes from hexagonal to bean-like with increasing APTES content. | arxiv.org |

| Silica Particles | Confirmed selective attachment of gold nanoparticles to APTES-modified surfaces. | unam.mx |

| Silica Nanospheres | Used to determine particle size distributions after modification. | researchgate.net |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure of APTES-modified materials. It is particularly powerful for analyzing nanoparticles, providing insights into the coating thickness, core-shell structures, and the dispersion of functionalized particles.

TEM analysis has been instrumental in confirming the structure of various APTES-modified nanomaterials. For hollow mesoporous silica nanoparticles (HMSNs) prepared with APTES, TEM images clearly show a nanosized hollow structure with a distinct shell thickness. nih.gov In studies involving iron oxide nanoparticles (Fe₃O₄ NPs), TEM images can distinguish the dark Fe₃O₄ core from the surrounding silica shell in Fe₃O₄@SiO₂@APTES nanoparticles. mdpi.com

The technique is also used to evaluate changes in morphology and to confirm the successful synthesis of nanocarriers. researchgate.net For example, TEM has been applied to evaluate potential morphological changes in aminopropyl-functionalized MSNs modified with oleic acid for drug delivery applications. researchgate.net Furthermore, TEM is used alongside SEM to provide a comprehensive morphological characterization, such as in the study of APTES-modified SiO₂ nanospheres. researchgate.net The high resolution of TEM is essential for studying nanoparticle uptake and their interactions with cellular structures. nih.gov

Table 2: Summary of TEM Observations for APTES-Modified Nanoparticles

| Nanomaterial | Observation | Reference |

| Hollow Mesoporous Silica Nanoparticles (HMSNs) | Revealed an average diameter of ~100 nm and a shell thickness of ~20 nm. | nih.gov |

| Fe₃O₄@SiO₂@APTES NPs | Showed dark Fe₃O₄ cores surrounded by larger silica shells. | mdpi.com |

| Aminopropyl-functionalized MSNs | Used to evaluate morphological changes after further modification. | researchgate.net |

| APTES-modified SiO₂ nanospheres | Complemented SEM in morphological characterization. | researchgate.net |

| ZnO Nanoparticles | Used for characterization alongside other techniques like XRD and FTIR. | mdpi.com |

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) provides significantly higher resolution and greater depth of field than conventional SEM. This makes it an invaluable tool for examining the fine surface details of APTES-modified materials at the nanoscale. FESEM is used to analyze surface morphology, the distribution of nanoparticles, and the structure of thin films. ebrary.netresearchgate.net

Table 3: Summary of FESEM Findings on APTES-Functionalized Materials

| Material | Observation | Reference |

| Fe₃O₄@SiO₂@APTES Nanoparticles | Revealed better dispersion and regular spherical shape (40-100 nm). | mdpi.com |

| Polylactide (PLA) Hybrid Nanocomposites | Used to study the morphology of fractured cross-sectional surfaces. | ebrary.net |

| Electrospun PLA Nanofibers | Investigated the morphology and diameter of fibers containing gallic acid. | researchgate.net |

| Fruit Peel-Induced Silver Nanoparticles | Analyzed surface morphology, showing spherical and uniformly dispersed nanoparticles. | nih.gov |

Thermal and Elemental Analysis

Thermal and elemental analysis techniques are quantitative methods used to confirm the successful grafting of APTES onto a material's surface and to determine the amount of the silane present. These methods are crucial for understanding the efficiency of the functionalization process and the thermal stability of the resulting material. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a key technique for quantifying the amount of APTES on a modified surface. It measures the change in mass of a sample as it is heated over time. The mass loss observed in a specific temperature range is attributed to the thermal decomposition of the grafted APTES molecules, thus confirming a successful modification. researchgate.net

TGA studies on APTES-modified boehmite nanoparticles showed a distinct mass loss profile compared to unmodified particles, allowing for the quantification of the grafted silane. sci-hub.se The analysis can reveal different stages of weight loss, corresponding to the removal of water and the decomposition of the organic aminopropyl groups. For APTES-modified clay minerals, a mass loss in the temperature range of 300-500 °C is attributed to the decomposition of the grafted silane. researchgate.net TGA results for amine-functionalized hollow mesoporous silica nanoparticles showed a higher weight loss (25.6%) compared to conventional silica nanoparticles (15.1%), indicating a greater presence of organic moieties. nih.gov The data from TGA is often correlated with elemental analysis to determine the grafting density of APTES on the surface. nih.govacs.org

Table 4: TGA Data for Various APTES-Modified Materials

| Material | Key Finding | Reference |

| Boehmite Nanoparticles | Mass loss correlates with the initial concentration of APTES used for modification. | sci-hub.se |

| Montmorillonite and Palygorskite Clays | Mass loss of up to 10% between 300-500 °C indicates APTES decomposition. | researchgate.net |

| Hollow Mesoporous Silica Nanoparticles (HMSNs) | Higher weight loss (25.6%) compared to unmodified silica (15.1%). | nih.gov |

| Cellulose (B213188) Nanocrystals (CNCs) | Used to study the effects of APTES modification on thermal stability. | acs.orgnih.gov |

| Submicrometer Silica Spheres | APTES-modified particles showed the highest weight loss at 780°C. | aminer.org |

Elemental Analysis (EA)

Elemental Analysis (EA) is a technique used to determine the elemental composition of a sample. In the context of APTES-modified materials, EA is primarily used to quantify the nitrogen content, which is unique to the aminopropyl group of the APTES molecule. This nitrogen content allows for a direct calculation of the amount of APTES grafted onto the substrate.

EA is often used in conjunction with TGA to provide a comprehensive characterization of the surface modification. nih.govacs.org For example, in a study on boehmite nanoparticles, both EA and TGA were used to determine the grafting density of APTES. nih.gov The results showed that as the concentration of APTES used in the modification process increased, the nitrogen content and the APTES-related mass loss also increased until a plateau was reached, indicating the formation of a complete monolayer on the particle surface. sci-hub.se Ultimate analysis, a form of elemental analysis, was used to show a nitrogen content of 0.6 wt% in APTES-modified cellulose nanocrystals. nih.gov

Table 5: Elemental Analysis Data for APTES-Modified Materials

Structural and Crystallographic Analysis

Structural and crystallographic analysis techniques are employed to investigate the chemical bonding and the effect of APTES modification on the crystal structure of the substrate material. Techniques like X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly used.

XRD analysis of APTES-modified clay minerals revealed that for rigid structures like palygorskite, the XRD patterns remain identical to the untreated sample, indicating that the modifier molecules only interact with the external surface. researchgate.net For ZnO nanoparticles, XRD is used to confirm the crystalline structure of the nanoparticles before and after functionalization. mdpi.com

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface. It has been used to confirm the successful deposition of APTES on silica nanoparticles and to analyze the chemical environment of the amine groups. acs.org Studies on titanium dioxide (TiO₂) surfaces showed that APTES deposition resulted in 60% free amine groups, with the remaining 40% involved in hydrogen bonding or being protonated. nih.gov

FTIR spectroscopy is used to identify the functional groups present in a sample. In the context of APTES modification, FTIR spectra can confirm the presence of characteristic APTES peaks, such as N-H bending vibrations and C-H stretching from the propyl chain, verifying the successful grafting onto the material surface. mdpi.comresearchgate.net

Table 6: Summary of Structural and Crystallographic Analysis Findings

| Technique | Material | Observation | Reference |

| XRD | Palygorskite Clay | No change in XRD pattern, indicating surface-only modification. | researchgate.net |

| XRD | ZnO Nanoparticles | Confirmed the crystalline structure of the nanoparticles. | mdpi.com |

| XPS | Silica Nanoparticles | Confirmed successful chemical modification of the silica surface. | acs.org |

| XPS | TiO₂ | Revealed that 60% of amine groups were free and 40% were interacting. | nih.gov |

| FTIR | Fe₃O₄ Nanoparticles | Confirmed the presence of C-H stretching from the propyl chains of APTES. | mdpi.com |

X-Ray Diffraction (XRD)

X-Ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. mdpi.commdpi.com In the context of this compound (APTES) modified materials, XRD is employed to investigate the crystal structure, phase composition, and the influence of the silane coating on the substrate's crystallinity. researchgate.netmdpi.com The technique involves directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. youtube.com The resulting diffraction pattern is unique to the material's crystalline structure.

When APTES is used to functionalize nanoparticles, such as zinc oxide (ZnO) or titanium dioxide (TiO2), XRD patterns are used to confirm the crystalline structure of the nanoparticles and to assess whether the APTES coating has altered this structure. researchgate.netmdpi.com For instance, studies on APTES-functionalized ZnO nanoparticles have shown that the XRD patterns of the coated and uncoated particles are very similar, indicating that the functionalization process does not change the crystalline structure of the ZnO core. mdpi.com Similarly, the analysis of APTES-modified TiO2 nanomaterials reveals that the underlying crystal phases of TiO2 (anatase or rutile) are identifiable after modification. researchgate.net The intensity of the diffraction peaks in APTES-modified materials might be lower compared to the unmodified material, which can be attributed to the presence of the amorphous silane layer on the surface. researchgate.net

In the case of composite materials, such as APTES-functionalized graphene incorporated into a polymer matrix, XRD analysis can confirm the successful synthesis and the structural arrangement of the nanocomposite. scispace.comresearchgate.net The diffraction patterns can show characteristic peaks of the components, and any shifts or changes in these peaks can provide information about the interactions between the APTES-modified filler and the matrix. mdpi.comscispace.com For example, the XRD pattern of an APTES-functionalized graphene/polyurethane composite would exhibit peaks corresponding to the graphene structure, and the absence of significant changes would suggest that the modification process did not disrupt its crystalline order. researchgate.net

The average particle size of crystalline domains within the material can also be estimated from the broadening of the XRD peaks using the Scherrer equation. mdpi.com This is particularly useful for characterizing nanoparticles before and after APTES functionalization to ensure that the modification process does not lead to significant agglomeration or changes in particle size. mdpi.com

Surface Energy and Wettability Measurements

The modification of surfaces with APTES significantly alters their surface energy and wettability, which are crucial properties for a wide range of applications, including adhesion, biocompatibility, and corrosion protection. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk, while wettability describes the ability of a liquid to maintain contact with a solid surface. biolinscientific.com

APTES modification can either increase or decrease the hydrophilicity (and thus wettability by water) of a surface depending on the substrate and the deposition conditions. For example, grafting APTES onto a hydrophobic polymer surface can make it more hydrophilic. researchgate.net Conversely, applying an APTES coating to a highly hydrophilic surface like silicon dioxide can increase its hydrophobicity. researchgate.net The presence of polar amine groups and nonpolar propyl chains in the APTES molecule allows for this tunable surface behavior.

The surface energy of an APTES-modified surface is composed of both polar and dispersive components. These components can be calculated using models such as the Fowkes model, which utilizes contact angle measurements with different liquids of known surface tension properties, like water and ethylene (B1197577) glycol. mdpi.com Understanding the surface energy is critical for predicting the adhesion of subsequent layers, such as a polymer topcoat on an APTES-primed metal alloy. mdpi.com A higher surface energy on the cured APTES primer has been shown to enhance the wettability of a polystyrene topcoat, leading to improved corrosion protection. mdpi.com

The stability of the APTES layer and its effect on wettability can be influenced by environmental factors. For instance, the contact angle of a water droplet on an APTES-modified surface can change over time, indicating dynamic processes such as water penetration into the silane layer or reorientation of the surface functional groups. nih.govacs.org

Contact Angle Goniometry

Contact angle goniometry is the most common technique for quantifying the wettability of a surface. brighton-science.com It involves measuring the angle formed at the three-phase contact line where a liquid droplet, the solid surface, and the surrounding vapor meet. rsc.org This angle, known as the contact angle (θ), provides a direct measure of a surface's hydrophilicity or hydrophobicity. biolinscientific.com

For APTES-modified materials, contact angle goniometry is used to assess the effectiveness of the silanization process and to characterize the resulting surface properties. The sessile drop method is a frequently used approach where a small droplet of a liquid, typically water, is placed on the surface, and its profile is captured by a camera. brighton-science.com Image analysis software then calculates the contact angle.

The water contact angle on APTES-modified surfaces can vary significantly depending on the substrate and the APTES layer's structure and uniformity. For example, APTES films have been reported with water contact angles of around 50-52°, indicating a hydrophilic nature. researchgate.net In other cases, APTES coatings on silicon dioxide have been shown to increase the water contact angle from approximately 23° to over 93°, suggesting a more hydrophobic surface. researchgate.net This variability highlights the sensitivity of the final surface state to experimental conditions like temperature, concentration, and reaction time. researchgate.net

Dynamic contact angles, which include the advancing and receding angles, can also be measured to provide more detailed information about surface heterogeneity and the stability of the coating. brighton-science.com The advancing angle is measured as the droplet volume is increased, while the receding angle is measured as the volume is decreased. The difference between these two angles is known as contact angle hysteresis, which can be indicative of surface roughness or chemical heterogeneity. acs.org Studies on APTES self-assembled monolayers (SAMs) have shown that the contact angle can decrease over time, a phenomenon attributed to the structure of the APTES SAM, surface hydrogen bond formation, surface roughness, and water penetration. nih.govacs.org

| Substrate | Uncoated Water Contact Angle (°) | APTES-Coated Water Contact Angle (°) | Reference |

| Silicon Dioxide | 22.7 | 93.6 | researchgate.net |

| Silicon Wafer | - | 63.48 ± 1.65 | researchgate.net |

| Uncoated Silicon | 71.59 ± 1.67 | - | researchgate.net |

| APTES Film | - | ~50-52 | researchgate.net |

| Low-Density Polyethylene (B3416737) (LDPE) | 91 ± 2 | < 60-65 (after plasma treatment and modification) | nih.gov |

Advanced Characterization for Specific Applications

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique widely used to evaluate the corrosion protection performance of coatings on metallic substrates. researchgate.netresearchgate.net The method involves applying a small amplitude alternating current (AC) potential to the coated sample over a range of frequencies and measuring the resulting current. nih.gov The impedance, which is the opposition to the flow of AC current, is then calculated at each frequency.

For APTES-modified materials, particularly those used as primers or coatings on metals like aluminum or zinc alloys, EIS provides valuable insights into the barrier properties and degradation mechanisms of the protective layer. mdpi.commdpi.com The data obtained from EIS measurements are often analyzed by fitting them to an equivalent electrical circuit (EEC) model. nih.gov This model consists of electrical components such as resistors and capacitors that represent the physical and chemical properties of the coating-substrate system. nih.gov

Key parameters derived from EIS analysis include:

Coating Resistance (R_c): Represents the resistance to ion flow through the pores and defects in the coating. A high R_c value indicates good barrier properties.

Coating Capacitance (C_c): Relates to the dielectric properties of the coating and can be used to monitor water uptake, as the dielectric constant of water is much higher than that of most organic coatings. An increase in C_c over time suggests water absorption by the coating. mdpi.com

Studies have shown that epoxy coatings on zinc containing APTES-modified silica nanoparticles exhibit significantly higher corrosion resistance compared to undoped epoxy layers, as evidenced by higher impedance modulus values. mdpi.com Similarly, APTES primers on aluminum alloys, when optimized, can lead to excellent corrosion impedance, which is attributed to enhanced adhesion and barrier properties. mdpi.com EIS can also be used to study the degradation of the coating over long-term immersion in a corrosive solution, providing information on the coating's durability. acs.org

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time analytical technique that measures changes in mass and viscoelastic properties of thin films at a surface. nanoscience.combiolinscientific.com The core of the instrument is a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency when an alternating voltage is applied. frontiersin.org When molecules adsorb onto the sensor surface, the resonance frequency decreases, and this change is proportional to the added mass. scispace.com

In addition to frequency, QCM-D also measures the energy dissipation (D) of the sensor's oscillation. biolinscientific.com After the driving voltage is turned off, the oscillation decays, and the rate of this decay is the dissipation. nanoscience.com Dissipation provides information about the viscoelastic (softness or rigidity) properties of the adsorbed layer. scispace.com A rigid layer will have low dissipation, while a soft, solvated, or flexible layer will have high dissipation. scispace.com

For the study of APTES-modified materials, QCM-D is a powerful tool for monitoring the in-situ formation of APTES layers on various substrates in real-time. It can provide detailed information on:

Adsorption and Desorption Kinetics: Tracking the binding and removal of APTES molecules from the surface.

Layer Thickness and Density: By modeling the frequency and dissipation data, the thickness and density of the APTES film can be estimated.

Structural Changes: Monitoring conformational changes, swelling, or cross-linking within the APTES layer upon changes in the environment (e.g., pH, solvent). scispace.com

Biomolecule Interactions: Studying the subsequent immobilization of biomolecules, such as proteins or DNA, onto the APTES-functionalized surface. nih.gov

The technique is particularly valuable for optimizing the deposition process of APTES to achieve a desired layer structure, such as a monolayer, which is often crucial for biosensor applications. nih.gov

Multiparametric Surface Plasmon Resonance (MP-SPR) is an advanced surface-sensitive optical technique for real-time, label-free analysis of molecular interactions and layer properties. wikipedia.orgbionavis.com It is based on the principles of surface plasmon resonance (SPR), where a resonant oscillation of electrons at a metal surface (typically gold) is excited by light at a specific angle. bionavis.com When molecules bind to the sensor surface, they cause a change in the refractive index at the surface, which in turn shifts the resonance angle. bionavis.com

What distinguishes MP-SPR from conventional SPR is its ability to measure the full SPR curve at multiple wavelengths. wikipedia.org This provides additional information beyond just the binding kinetics, allowing for the simultaneous determination of:

Layer Thickness: The thickness of the adsorbed film, from angstroms to micrometers. qd-europe.com

Refractive Index (RI): A measure of how light propagates through the layer, which can give insights into its density and composition. qd-europe.com

Surface Mass: The amount of material bound to the surface. nih.gov

In the context of APTES-modified materials, MP-SPR can be used to:

Characterize the formation of the APTES layer in real-time, providing data on its thickness and refractive index.

Study the kinetics of APTES adsorption to a surface, including association and dissociation rates. wikipedia.org

Investigate the interaction of other molecules, such as proteins or nanoparticles, with the APTES-functionalized surface. nih.gov

Analyze the structural properties of the APTES film and any conformational changes that may occur. wikipedia.org

MP-SPR is particularly useful for applications in biosensors, drug delivery, and materials science where a detailed understanding of surface interactions and layer properties is critical. nih.gov For example, it can be used to study the formation of the protein corona on APTES-modified nanoparticles when they are exposed to biological fluids. nih.gov

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), a non-invasive optical technique, is instrumental in determining the size distribution of particles in suspension, typically in the submicron to nanometer range. youtube.com This method analyzes the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of particles. youtube.com Smaller particles move more rapidly due to thermally induced collisions with solvent molecules, resulting in faster fluctuations. youtube.com The analysis of these fluctuations provides the velocity of the Brownian motion, and subsequently, the particle size is calculated using the Stokes-Einstein relationship. youtube.com The diameter measured by DLS is the hydrodynamic diameter, which describes how a particle diffuses within a fluid. youtube.com

In the context of this compound (APTES)-modified materials, DLS is crucial for assessing the hydrodynamic size and stability of the functionalized nanoparticles in a colloidal system. mdpi.com The modification of nanoparticles with APTES can influence their size and surface charge, which in turn affects their dispersion and aggregation behavior. researchgate.net

Research has shown that the addition of APTES to nanoparticles can lead to an increase in their average particle size. For instance, a study on iron oxide nanoparticles revealed an initial average particle size of 39 nm, which increased after surface modification with APTES and silver. researchgate.net Similarly, another study investigating silica fume particles reported an increase in hydrodynamic diameter with increasing concentrations of APTES, suggesting some degree of particle agglomeration. researchgate.net However, an optimal concentration of APTES was found to yield the most stable particles with a desirable size distribution. researchgate.net

The polydispersity index (PDI), also obtained from DLS measurements, provides an estimation of the width of the particle size distribution. youtube.com A lower PDI value indicates a more monodisperse and uniform particle population. Studies have utilized DLS to optimize the concentration of APTES to achieve both a desirable particle size and a low PDI, indicating good particle stability and minimal aggregation. researchgate.net For example, in one study, the most favorable size of APTES-modified silica fume particles was achieved at an APTES concentration of 0.8 gm. researchgate.net

Interactive Table:

N₂ Adsorption Isotherms

Nitrogen (N₂) adsorption-desorption isotherms at 77 K are a standard technique for characterizing the porous structure of materials, including surface area and pore size distribution. ua.es The shape of the isotherm provides qualitative information about the pore structure. For instance, a Type IV isotherm, according to the IUPAC classification, is characteristic of mesoporous materials and exhibits a hysteresis loop. researchgate.net

When materials are modified with APTES, their textural properties are often altered. The grafting of APTES molecules onto the surface of a porous material typically leads to a decrease in the specific surface area, pore volume, and pore size. This is because the APTES molecules occupy a portion of the material's surface and can block or partially fill the pores. nih.gov

Several studies have demonstrated this effect in APTES-modified materials. For example, in a study involving mesoporous silica nanotubes (MSNTs), the N₂ adsorption-desorption isotherms of both the unmodified and APTES-modified MSNTs were of Type IV, indicating the preservation of the mesoporous structure. researchgate.net However, the APTES-functionalized nanotubes (3-APTES@MSNTs) showed a reduction in surface area and pore volume compared to the parent MSNTs. researchgate.net Similarly, the functionalization of silica nanoparticles with APTES has been shown to cause a decrease in N₂ adsorption capacity. nih.govmdpi.com This reduction was more significant for smaller nanoparticles due to a more efficient APTES grafting on their larger surface area. nih.gov

The analysis of N₂ adsorption isotherms allows for the calculation of key textural parameters. The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area, while methods like the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are employed to calculate the pore size distribution. Research has consistently shown a decrease in these parameters after APTES modification. For instance, the modification of silica nanoparticles with APTES led to a decrease in the total pore volume and micropore volume. nih.gov

Interactive Table:

Mechanism of Action As a Silane Coupling Agent

The function of 3-Aminopropyltriethoxysilane (APTES) as a silane (B1218182) coupling agent is a complex process that involves three primary steps: hydrolysis, condensation, and phase separation. nih.gov

Hydrolysis: The process begins with the hydrolysis of the three reactive ethoxy groups on the APTES molecule. nih.gov In the presence of water, these ethoxy groups are replaced by hydroxyl groups, forming silanol (B1196071) groups (Si-OH). nih.goviust.ac.ir The extent of hydrolysis, meaning whether one, two, or all three ethoxy groups are hydrolyzed, is dependent on the water content in the reaction medium. nih.gov

Condensation: Following hydrolysis, a condensation reaction occurs. nih.gov This can happen in two ways: between two hydrolyzed APTES molecules, forming siloxane bonds (Si-O-Si) and creating a polymeric structure, or between a hydrolyzed APTES molecule and the hydroxyl groups present on an oxide surface. nih.govacs.org This latter reaction results in the covalent attachment of the APTES molecule to the surface. acs.org

Phase Separation: In the final step, the reaction medium transitions from a homogeneous state to one where more defined polymeric structures are formed. nih.gov The amine group of the APTES molecule can also form weak hydrogen bonds with the surface silanol groups or with the silanol groups of other APTES molecules, which can influence the number of molecules that become covalently bonded to the surface. nih.gov

Theoretical and Computational Studies of Aptes Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the conformational stability, vibrational spectra, and interaction mechanisms of APTES.

Investigating Preferential Interaction Modes